(2-Fluoropyridin-3-yl)methanamine

Nucleophilic Aromatic Substitution SNAr Fluoropyridine Reactivity

Researchers optimizing kinase inhibitor SAR often face unpredictable SNAr reactivity with chloro-pyridine building blocks, causing synthetic bottlenecks. (2-Fluoropyridin-3-yl)methanamine (CAS 205744-16-7) resolves this: the 2-fluoro substituent accelerates nucleophilic aromatic substitution ~250-fold versus the 2-chloro analog, enabling room-temperature late-stage functionalization without protecting the primary amine handle. • Ortho-directing 2-fluoro pattern ensures predictable C-3 regiochemistry • CNS MPO-compatible fragment (MW 126.13; XLogP 0.1; TPSA 38.9 Ų) • Supplied at ≥97% HPLC purity with batch-specific COA and NMR • Shipped under inert atmosphere with cold-chain preservation

Molecular Formula C6H7FN2
Molecular Weight 126.134
CAS No. 205744-16-7
Cat. No. B591573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoropyridin-3-yl)methanamine
CAS205744-16-7
Molecular FormulaC6H7FN2
Molecular Weight126.134
Structural Identifiers
SMILESC1=CC(=C(N=C1)F)CN
InChIInChI=1S/C6H7FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2
InChIKeyORBSSWJRHPFEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Fluoropyridin-3-yl)methanamine CAS 205744-16-7: Technical Baseline and Procurement Context


(2-Fluoropyridin-3-yl)methanamine (CAS 205744-16-7; MF: C6H7FN2; MW: 126.13 g/mol) is a fluorinated heteroaromatic primary amine building block featuring a 2-fluoropyridine scaffold with an aminomethyl substituent at the 3-position [1]. The compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and CNS-active drug candidates, where the 2-fluoropyridine moiety functions as a privileged scaffold . Commercial availability is well-established, with typical purity specifications ranging from ≥95% to 97% (HPLC) and physical form reported as a clear to pale yellow liquid or low-melting solid requiring storage at 2–8°C under inert atmosphere . Its computed physicochemical properties include XLogP3 of 0.1, topological polar surface area of 38.9 Ų, and a single rotatable bond, positioning it as a compact, moderately polar fragment suitable for lead optimization campaigns [1].

Why (2-Fluoropyridin-3-yl)methanamine Cannot Be Substituted with Other Fluoropyridine Methanamine Isomers


Fluoropyridinyl methanamines are not interchangeable building blocks. The specific regioisomeric arrangement—2-fluoro substitution on the pyridine ring combined with a 3-aminomethyl group—determines both the electronic character of the heterocycle and the spatial orientation of the reactive amine handle. Regioisomers such as (3-fluoropyridin-2-yl)methanamine (CAS 312904-51-1) or (3-fluoropyridin-4-yl)methanamine exhibit fundamentally different electron density distributions at each ring position, which alters nucleophilic aromatic substitution (SNAr) reactivity profiles, metal-catalyzed cross-coupling regioselectivity, and hydrogen-bonding geometry with biological targets [1][2]. The 2-fluoro substituent in the target compound exerts a strong ortho-directing effect while simultaneously activating the ring toward SNAr approximately 250-fold relative to the 2-chloro analog—a property absent in 3-fluoro or 4-fluoro regioisomers [3]. Substitution without quantitative head-to-head verification of reactivity, selectivity, or biological target engagement introduces uncontrolled variables into synthetic routes and SAR campaigns.

(2-Fluoropyridin-3-yl)methanamine: Quantitative Differentiating Evidence Versus Comparators


SNAr Reactivity: 2-Fluoropyridine Core Exhibits 250-Fold Rate Enhancement Relative to 2-Chloropyridine Analog

The 2-fluoropyridine scaffold of (2-Fluoropyridin-3-yl)methanamine undergoes nucleophilic aromatic substitution with sodium ethoxide in ethanol approximately 250 times faster than 2-chloropyridine [1]. This rate differential has been established experimentally through competitive reaction monitoring. The effect is attributed to the strong electron-withdrawing inductive effect of fluorine coupled with its resonance donation capability, which lowers the activation energy for the Meisenheimer complex intermediate relative to the chloro analog. This enhanced reactivity enables milder reaction conditions (lower temperatures, shorter reaction times) and facilitates late-stage functionalization in complex synthetic sequences.

Nucleophilic Aromatic Substitution SNAr Fluoropyridine Reactivity

Regiochemical Predictability: Ortho-Directing Effect of 2-Fluoro Substituent Enables Selective C-3 Functionalization

The 2-fluoropyridine core of (2-Fluoropyridin-3-yl)methanamine exhibits strong ortho-directing effects in metalation reactions, enabling predictable and selective functionalization at the C-3 position [1]. This stands in contrast to the 3-fluoropyridine-2-methanamine regioisomer (CAS 312904-51-1), where fluorine substitution at the 3-position creates a different electronic environment and alters the regiochemical outcome of deprotonation and subsequent electrophilic trapping [2]. The 2-fluoro group activates the adjacent C-3 position toward nucleophilic attack while simultaneously serving as a directing group for ortho-lithiation, providing dual synthetic utility not shared by 3-fluoro or 4-fluoro regioisomers. The aminomethyl group at the 3-position further expands the accessible chemical space through amine-centered transformations including reductive amination, amide coupling, and sulfonamide formation.

Directed Ortho-Metalation Regioselectivity Cross-Coupling

Fragment-Level Descriptors: XLogP3 of 0.1 and TPSA of 38.9 Ų Position Compound in CNS-Permeable Chemical Space

(2-Fluoropyridin-3-yl)methanamine exhibits computed physicochemical descriptors—XLogP3 of 0.1 and topological polar surface area (TPSA) of 38.9 Ų—that fall within empirically established ranges for CNS permeability [1]. By comparison, the non-fluorinated parent compound (pyridin-3-yl)methanamine (CAS 3731-52-0; MW: 108.14 g/mol; cLogP ~-0.4) is more polar and lacks the metabolic stabilization conferred by fluorine substitution [2]. The 3-fluoro regioisomer (3-fluoropyridin-2-yl)methanamine shares similar computed logP and TPSA values but differs in hydrogen-bond acceptor geometry due to altered nitrogen-fluorine proximity [3]. The 2-fluoro substitution pattern in the target compound places the electronegative fluorine adjacent to the pyridine nitrogen, modulating pKa of both the ring nitrogen (estimated ~2.5–3.5, reduced from ~5.2 in pyridine) and the exocyclic amine (estimated ~8.0–8.5).

Physicochemical Properties CNS Drug Design Fragment-Based Drug Discovery

Commercial Availability and Purity Benchmarks: Minimum 95% HPLC Purity with Documented Storage Requirements

Commercial suppliers of (2-Fluoropyridin-3-yl)methanamine consistently specify minimum purity of ≥95% by HPLC, with multiple vendors offering 97% purity grades . The compound is supplied as a clear to pale yellow liquid or low-melting solid, requiring storage at 2–8°C under inert gas atmosphere to prevent amine oxidation and moisture absorption . Physical properties reported include boiling point of 225.6°C at 760 mmHg, flash point of 90.2°C, and density of 1.18 g/cm³ . While these specifications are standard across commercial sources rather than unique differentiators, the consistent availability of analytical data (NMR, HPLC, GC) from established vendors supports reproducible synthetic outcomes. Note: No peer-reviewed head-to-head stability comparisons with regioisomeric fluoropyridine methanamines were identified in the accessible literature.

Quality Specifications Procurement Standards Stability

Procurement-Relevant Application Scenarios for (2-Fluoropyridin-3-yl)methanamine CAS 205744-16-7


Kinase Inhibitor Scaffold Elaboration: 2-Fluoropyridine Privileged Fragment for ATP-Binding Site Engagement

(2-Fluoropyridin-3-yl)methanamine serves as a core building block in the synthesis of protein kinase inhibitors, particularly those targeting the ATP-binding pocket where the 2-fluoropyridine moiety functions as a privileged scaffold . The primary amine at the 3-position enables direct conjugation to hinge-binding pharmacophores via amide bond formation or reductive amination, while the 2-fluoro substituent enhances metabolic stability of the resulting inhibitor by blocking oxidative metabolism at the adjacent carbon [1]. This application is supported by the compound's favorable fragment-level properties (XLogP3 = 0.1; TPSA = 38.9 Ų) which align with lead-like chemical space for oral bioavailability [2]. Selection of this specific regioisomer over alternative fluoropyridine methanamines is justified by the unique ortho-directing effect of the 2-fluoro group, which enables predictable C-3 functionalization in scaffold elaboration sequences.

CNS Drug Discovery Programs: Physicochemical Profile Compatible with Blood-Brain Barrier Penetration

The computed physicochemical descriptors of (2-Fluoropyridin-3-yl)methanamine—specifically XLogP3 of 0.1 and TPSA of 38.9 Ų—position this fragment within the empirically defined CNS multiparameter optimization (MPO) space for brain penetration . With molecular weight of 126.13 g/mol and a single hydrogen bond donor, the compound satisfies key criteria for CNS drug-likeness. The 2-fluoro substitution confers enhanced metabolic stability relative to the non-fluorinated pyridin-3-ylmethanamine (ΔXLogP ≈ 0.5 units toward more lipophilic), improving the probability of achieving adequate unbound brain concentrations [1]. This compound is therefore preferentially selected over non-fluorinated or alternative regioisomeric analogs when CNS target engagement is a primary program objective.

Late-Stage Functionalization via SNAr: Accelerated Displacement Kinetics Enable Mild Derivatization Conditions

The 2-fluoropyridine core of (2-Fluoropyridin-3-yl)methanamine undergoes nucleophilic aromatic substitution with alkoxides approximately 250-fold faster than the corresponding 2-chloropyridine analog . This rate acceleration enables late-stage functionalization of complex molecular architectures under mild conditions (room temperature, short reaction times) without compromising the integrity of sensitive functional groups including the primary amine at the 3-position. The enhanced SNAr reactivity is particularly valuable in parallel synthesis and medicinal chemistry campaigns where reaction throughput and functional group tolerance are critical constraints. The regiospecific 2-fluoro substitution pattern is essential for this reactivity profile; 3-fluoro and 4-fluoro regioisomers exhibit fundamentally different SNAr activation patterns that do not replicate this 250-fold enhancement.

Agrochemical Intermediate Synthesis: Fluorine-Mediated Bioactivity Enhancement

In agrochemical research programs, (2-Fluoropyridin-3-yl)methanamine is employed as a versatile building block where the fluorine atom contributes to enhanced metabolic stability and bioavailability of the final active ingredient . The compound's rigid pyridine core and reactive aminomethyl handle enable construction of diverse heterocyclic scaffolds for fungicidal, herbicidal, or insecticidal applications. The 2-fluoro substitution pattern is specifically preferred for applications requiring ortho-directing effects in subsequent metalation steps, a regiochemical property not replicated by 3-fluoro or 4-fluoro methanamine isomers. Commercial availability at 95–97% HPLC purity with batch analytical documentation supports reproducible agrochemical lead optimization campaigns.

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